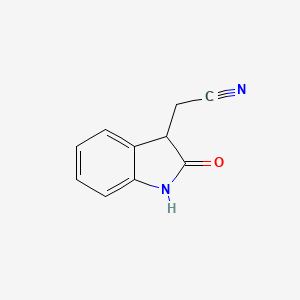

1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-

Description

Properties

IUPAC Name |

2-(2-oxo-1,3-dihydroindol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYKSFCCBATMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264677 | |

| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54744-66-0 | |

| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54744-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054744660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54744-66-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-2-oxo-1H-indole-3-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2(3H)-OXO-3-INDOLEACETONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The compound 2-(2-Oxoindolin-3-yl)acetonitrile, also known as 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile or 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-, has been found to exhibit significant biological activity against a variety of targets. Notably, it has been shown to have potent antifungal activity against several fungal species, including Sclerotinia sclerotiorum, Altenaria solani, Verticillium dahliae, Fusarium oxysporum, Pythium walnuts, and Curvularia zea.

Mode of Action

It is believed to interact with its targets through a base-assisted aldol reaction, followed by hydrocyanation, triggering an unusual reductive cyclization reaction. This interaction results in changes to the target organisms, leading to their inhibition or death.

Biochemical Pathways

The compound affects several biochemical pathways. It has been shown to have a broad-spectrum of biological activities, including insecticidal, weeding, antibacterial, anticancer, anti-inflammatory, and biological growth regulatory effects. The compound’s effects on these pathways result in downstream effects that contribute to its overall biological activity.

Result of Action

The result of the action of 2-(2-Oxoindolin-3-yl)acetonitrile is the inhibition or death of the target organisms. For example, it has been shown to exhibit potent antifungal activity, with some compounds showing significant and broad biological activity. In addition, it has been shown to have cytotoxic effects against certain cancer cell lines.

Action Environment

The action, efficacy, and stability of 2-(2-Oxoindolin-3-yl)acetonitrile are likely influenced by various environmental factors. These may include factors such as temperature, pH, and the presence of other substances. For example, it has been shown to be stable upon heating in DMSO at 100 °C for 2 hours.

Biochemical Analysis

Biochemical Properties

For instance, some indole derivatives have shown antifungal activities, suggesting they may interact with enzymes or proteins involved in fungal growth.

Biological Activity

1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-, also known as N’-hydroxy-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)ethanimidamide, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C10H8N2O

- Molecular Weight : 172.18 g/mol

- Structure : The compound features an indole ring system with a nitrile group and a keto group that contribute to its biological activity.

The biological activity of 1H-Indole-3-acetonitrile is primarily attributed to its ability to modulate various biochemical pathways:

- Inhibition of Cell Proliferation : Studies have shown that this compound inhibits the proliferation of neuroglioma H4 cells, indicating potential anti-cancer properties.

- Impact on Apoptosis : The compound may influence apoptosis through interactions with cellular signaling pathways involved in cell cycle regulation.

- Enzyme Interaction : It has been demonstrated to interact with various enzymes and proteins, suggesting a role in enzyme inhibition or activation.

Anticancer Properties

A significant area of research focuses on the anticancer effects of 1H-Indole-3-acetonitrile. The compound has been shown to:

- Reduce cell viability in neuroglioma cells.

- Induce apoptosis through modulation of apoptotic pathways.

Neuroprotective Effects

Recent studies indicate that derivatives of 2,3-dihydroindoles possess neuroprotective and antioxidant properties. The synthesis of these compounds has led to the exploration of their potential in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Study on Neuroglioma Cells

In a controlled laboratory setting, the effects of 1H-Indole-3-acetonitrile on neuroglioma H4 cells were assessed. The results indicated a dose-dependent inhibition of cell proliferation and increased markers for apoptosis. This suggests that the compound may serve as a potential therapeutic agent for glioblastomas.

Investigation into Antioxidant Properties

A recent study focused on synthesizing new derivatives from 2,3-dihydroindoles and evaluating their antioxidant capacity. The findings revealed that these derivatives showed significant free radical scavenging activity, indicating their potential use in neuroprotective therapies .

Scientific Research Applications

Biological Activities

1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- exhibits a broad spectrum of biological activities:

- Antifungal Activity : The compound has shown potent antifungal effects against several pathogenic fungi including Sclerotinia sclerotiorum and Fusarium oxysporum .

- Anticancer Properties : Research indicates that it may inhibit the activity of inhibitors of apoptosis proteins (IAPs), promoting apoptosis in cancer cells. This suggests potential applications in treating various cancers such as breast and colon cancer .

- Insecticidal and Antibacterial Effects : The compound also demonstrates insecticidal properties and antibacterial activity, making it a candidate for agricultural applications .

Antifungal Efficacy

A study evaluated the antifungal properties of 1H-Indole-3-acetonitrile against several fungal species. Results indicated that the compound effectively inhibited fungal growth at low concentrations, suggesting its potential use as a natural fungicide in agriculture .

Cancer Treatment

In vitro studies have demonstrated that 1H-Indole-3-acetonitrile induces apoptosis in cancer cell lines by inhibiting IAP proteins. This mechanism underlines its potential as a therapeutic agent against cancers that are resistant to conventional treatments .

Neuroprotective Effects

Recent research has explored the neuroprotective properties of indole derivatives, including 1H-Indole-3-acetonitrile. These compounds have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Summary Table of Applications

Comparison with Similar Compounds

Key Research Findings

- Substituent Effects :

- Synthetic Efficiency : Microwave synthesis (Method A) outperforms conventional heating (Method B) in yield and purity for the parent compound .

Preparation Methods

Alkylation of Oxindole with Halogenated Acetonitriles

A widely reported method for preparing 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- involves the alkylation of racemic oxindole with halogenated acetonitriles (chloroacetonitrile, bromoacetonitrile, or iodoacetonitrile) under stereoselective conditions. The process typically uses:

- Catalysts: Chiral catalysts to induce enantioselectivity.

- Solvent system: Biphasic mixture with an organic phase (aromatic hydrocarbons like toluene, benzene, or chlorobenzene) and an aqueous phase containing a strong inorganic base (potassium hydroxide, sodium hydroxide, or lithium hydroxide).

- Temperature: Mild conditions, generally between 5°C to 30°C, where lower temperatures favor higher stereoselectivity.

- Molar ratios: Organic solvent to oxindole weight ratio around 40:1; alkylating agent used in slight excess (1.1 to 1.5 equivalents) to improve yield without excessive waste.

- Chloroacetonitrile is preferred due to higher selectivity.

- Technical grade solvents and reagents have been found adequate, facilitating industrial scalability.

- The reaction yields a mixture of enantiomers (2a and 2b), which can be separated by preferential crystallization or chiral salt formation (e.g., with tartaric acid).

This method provides relatively high chemical yield and enantiomeric purity essential for downstream applications like the synthesis of (-)-physostigmine analogs.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Chiral catalysts (e.g., chiral ligands) | Required for enantioselective alkylation |

| Solvent | Toluene preferred; also benzene, chlorobenzene, xylene | Aromatic hydrocarbons provide optimal selectivity |

| Base | KOH, NaOH, LiOH | Strong inorganic bases in aqueous phase; technical grade acceptable |

| Temperature | 5°C to 30°C | Lower temps increase selectivity but risk base precipitation |

| Alkylating agent | Chloroacetonitrile (1.1–1.5 eq.) | Preferred for highest selectivity and yield |

| Reaction time | Several hours (varies by scale and conditions) | Monitoring by TLC or HPLC recommended |

| Purification | Preferential crystallization, chiral salt formation (e.g., tartaric acid salts) | To isolate pure enantiomers |

Purification and Enantiomeric Separation

- The crude alkylated oxindole mixture is subjected to preferential crystallization to enrich one enantiomer.

- Further purification can be achieved by forming chiral tartaric acid salts , which selectively precipitate one optical isomer.

- Subsequent hydrogenation of the pure enantiomer yields primary amines crucial for further synthesis steps.

These purification steps are critical to achieve the optical purity required for pharmaceutical applications.

Summary Table of Preparation Methods

Research Findings and Analytical Characterization

- Spectroscopic Analysis: IR, ¹H NMR, ¹³C NMR, and mass spectrometry confirm the structure and purity of intermediates and final products.

- Chiral HPLC and Crystallography: Used to determine enantiomeric excess and confirm stereochemistry.

- Reaction Monitoring: TLC and HPLC are essential for tracking reaction progress and optimizing yields.

- Temperature and Solvent Effects: Lower temperatures and aromatic solvents like toluene enhance selectivity and yield.

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo- derivatives?

- Methodology : The compound is synthesized via Mannich base reactions involving 2,3-dihydro-2-oxo-3-substituted indoles and electrophilic reagents like formaldehyde. For example, 2-[(2,6-dichlorophenyl)amino]phenylacetic acid reacts with indole derivatives under controlled conditions to yield Mannich bases . Electrophilic substitution on indole frameworks, such as reactions with phenylisothiocyanate and chloroacetyl chloride, is also employed to functionalize the indole core .

- Key Steps :

Activation of the indole nitrogen for nucleophilic attack.

Condensation with aldehydes or ketones to form Schiff bases.

Purification via column chromatography and characterization using spectroscopic techniques.

Q. What spectroscopic techniques are critical for characterizing 1H-Indole-3-acetonitrile, 2,3-dihydro-2-oxo-?

- Techniques :

- Elemental Analysis : Validates molecular formula and purity .

- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- 1H NMR : Confirms substitution patterns (e.g., dihydroindole protons at δ 3.5–4.5 ppm, acetonitrile protons at δ 2.5–3.0 ppm) .

- Mass Spectrometry : Determines molecular ion peaks and fragmentation pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for dihydro-2-oxoindole derivatives?

- Strategies :

- Cross-validate using X-ray crystallography to confirm bond lengths and angles (e.g., crystal structures resolved at 90 K with R factor < 0.05) .

- Compare experimental 1H NMR shifts with DFT-predicted values to identify tautomeric or conformational ambiguities .

- Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in complex spectra .

Q. What are the challenges in synthesizing enantiomerically pure forms of 2,3-dihydro-2-oxoindole derivatives?

- Approaches :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., BINOL-derived phosphines) to induce enantioselectivity during cyclization .

- Biotechnological Synthesis : Utilize engineered enzymes (e.g., toluene-4-monooxygenase in E. coli) for stereospecific oxidation .

- Chromatographic Resolution : Use chiral stationary phases (e.g., amylose-based columns) to separate racemic mixtures .

Q. How can computational methods predict the reactivity of 1H-Indole-3-acetonitrile derivatives in biological systems?

- Methods :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Simulate binding interactions with antimicrobial targets (e.g., bacterial DNA gyrase) using software like AutoDock .

- ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity profiles .

Biological and Functional Studies

Q. How is the antimicrobial activity of 2,3-dihydro-2-oxoindole derivatives evaluated?

- Protocol :

In Vitro Assays : Determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth dilution .

Mechanistic Studies : Assess enzyme inhibition (e.g., β-lactamase) via fluorometric assays .

Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) to ensure selectivity .

Data Contradiction Analysis

Q. Why do NMR spectra of 2,3-dihydro-2-oxoindoles sometimes show unexpected splitting patterns?

- Causes :

- Tautomerism : Equilibrium between keto-enol forms can split signals (e.g., NH protons in DMSO-d₆) .

- Dynamic Effects : Conformational flexibility of the dihydroindole ring leads to variable coupling constants .

- Solutions :

- Use low-temperature NMR to "freeze" dynamic processes.

- Add shift reagents (e.g., Eu(fod)₃) to simplify complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.